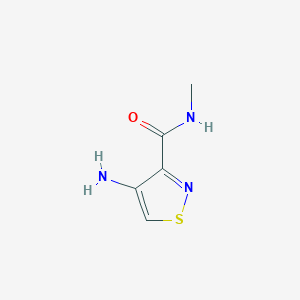
4-amino-N-methyl-1,2-thiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-methylisothiazole-3-carboxamide is a heterocyclic organic compound that belongs to the isothiazole family. Isothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Métodos De Preparación
The synthesis of 4-amino-N-methylisothiazole-3-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing an amino group and a carboxamide group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-amino-N-methylisothiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
4-amino-N-methylisothiazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of 4-amino-N-methylisothiazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
4-amino-N-methylisothiazole-3-carboxamide can be compared with other similar compounds, such as:
4-amino-1,2,3-thiadiazole-5-carboxamide: Another heterocyclic compound with similar biological activities.
4-amino-1,3-thiazole-5-carboxamide: Known for its antimicrobial properties.
4-amino-1,2,3-triazole-5-carboxamide: Studied for its potential anticancer activities.
The uniqueness of 4-amino-N-methylisothiazole-3-carboxamide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
115106-39-3 |
|---|---|
Fórmula molecular |
C5H7N3OS |
Peso molecular |
157.2 g/mol |
Nombre IUPAC |
4-amino-N-methyl-1,2-thiazole-3-carboxamide |
InChI |
InChI=1S/C5H7N3OS/c1-7-5(9)4-3(6)2-10-8-4/h2H,6H2,1H3,(H,7,9) |
Clave InChI |
GPHZORBGZUELLF-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=NSC=C1N |
SMILES canónico |
CNC(=O)C1=NSC=C1N |
Sinónimos |
3-Isothiazolecarboxamide,4-amino-N-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















